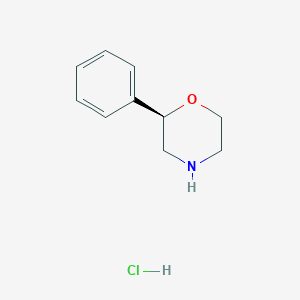![molecular formula C14H18ClN3O B8012279 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with an appropriate alkylating agent in the presence of a base. The reaction conditions may vary depending on the specific reagents used, but generally, it involves heating the reactants under reflux in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. The process may also include purification steps to ensure the removal of impurities and obtain a high-purity final product.
化学反应分析
Types of Reactions: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used in the substitution reactions.
科学研究应用
Chemistry: In chemistry, 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism by which 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
4-(1,2,4-oxadiazol-5-yl)phenyl-2-amine
Uniqueness: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
属性
IUPAC Name |
3-phenyl-5-(piperidin-1-ium-4-ylmethyl)-1,2,4-oxadiazole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11;/h1-5,11,15H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFICUZENWLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1CC2=NC(=NO2)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
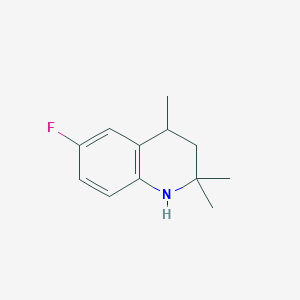
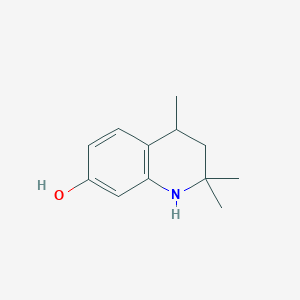
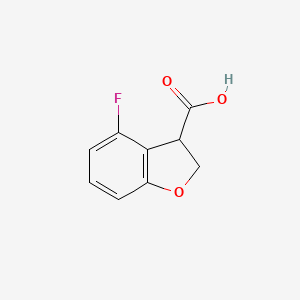
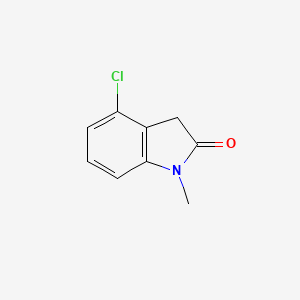
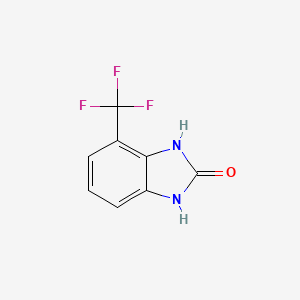
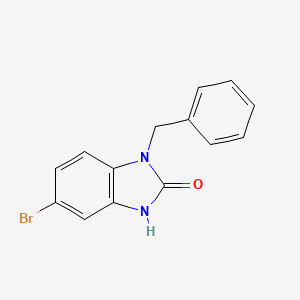
![5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8012240.png)
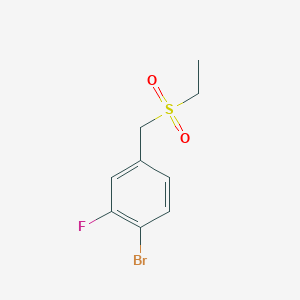
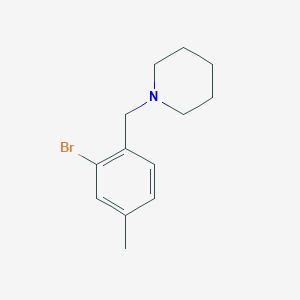
![1-Phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B8012257.png)
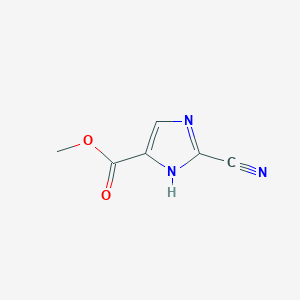
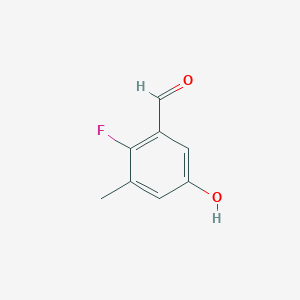
![3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8012291.png)
